molecular formula C14H20O8 B211721 Cornoside CAS No. 40661-45-8

Cornoside

Cat. No.: B211721
CAS No.: 40661-45-8
M. Wt: 316.3 g/mol
InChI Key: VTVARPTUBCBNJX-WJTVCTBASA-N
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Description

Cornoside is a phenylethanoid glycoside that has been isolated from various plant species, including those in the families Bignoniaceae, Buddlejaceae, Cornaceae, Martyniaceae, Oleaceae, and Verbenaceae . It is known for its unique structure, which includes a benzoquinol ring, and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cornoside can be synthesized through the oxidation of salidroside, a glucoside of 4-hydroxyphenylethyl alcohol. This reaction is catalyzed by a cytochrome P450 enzyme known as salidroside mono-oxygenase. The enzyme requires NADPH as a cofactor and molecular oxygen. The reaction is optimized at a pH of 7.5 .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as Abeliophyllum distichum. High-speed counter current chromatography (HSCCC) is used for the isolation and purification of this compound from plant extracts. The solvent system typically used is a mixture of ethyl acetate, n-butanol, and water .

Chemical Reactions Analysis

Types of Reactions: Cornoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzoquinol ring in this compound is particularly reactive and can participate in redox reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

Cornoside exerts its effects through various molecular targets and pathways. The benzoquinol ring is crucial for its biological activity. For example, this compound inhibits aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the reduction of glucose to sorbitol.

Comparison with Similar Compounds

  • Acteoside
  • Eutigoside B
  • Isoacteoside
  • Rutin

Cornoside’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Cornoside is a phenolic glycoside primarily isolated from various plant species, including Olea europaea (olive) and some members of the Veronica genus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article compiles research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine and nutrition.

  • Molecular Formula : C14_{14}H20_{20}O8_8
  • Molecular Weight : 316.304 g/mol
  • CAS Number : 40661-45-8

This compound's structure consists of a phenolic backbone with glycosidic linkages that contribute to its biological activity. The compound exhibits an inhibitory effect on rat lens aldose reductase (AR), with an IC50_{50} value of 150 μM, indicating its potential role in managing diabetic complications related to sorbitol accumulation .

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. For instance, extracts containing this compound effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. In studies involving Veronica species, methanol extracts rich in this compound demonstrated the ability to inhibit NO production without exhibiting cytotoxicity. This property underscores its potential as a therapeutic agent in inflammatory diseases .

3. Anticancer Potential

This compound's cytotoxic effects have been evaluated against various cancer cell lines. Studies report that this compound exhibits dose-dependent cytotoxicity against KB epidermoid carcinoma and B16 melanoma cells. The water fractions of extracts from Veronica species showed significant radical scavenging activity, which may contribute to their anticancer properties .

Study on Aldose Reductase Inhibition

A pivotal study by Hong Mei Li et al. explored the inhibitory activity of this compound on aldose reductase, an enzyme implicated in diabetic complications. The study utilized high-speed counter-current chromatography to isolate this compound from Abeliophyllum distichum leaves and assessed its IC50_{50} value against rat lens AR, confirming its potential therapeutic application in diabetes management .

Antioxidant and Cytotoxicity Evaluation

Another investigation focused on the antioxidant capacity of this compound and related compounds in protecting human hepatoma HepG2 cells from oxidative damage induced by hydrogen peroxide. The results indicated that this compound could protect cellular DNA from oxidative lesions, highlighting its dual role as both an antioxidant and a protective agent against genotoxicity .

Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals; protects DNA
Anti-inflammatoryInhibits NO production in macrophages
AnticancerCytotoxic to KB and B16 melanoma cells
Aldose Reductase InhibitionIC50_{50} = 150 μM

Properties

IUPAC Name

4-hydroxy-4-[2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVARPTUBCBNJX-WJTVCTBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(C=CC1=O)(CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961052
Record name 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40661-45-8
Record name Cornoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040661458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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